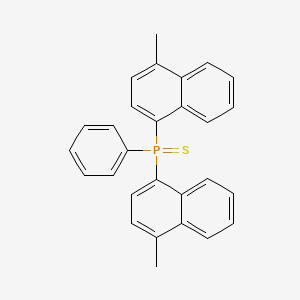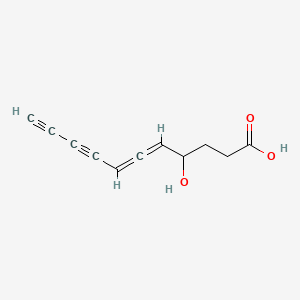
Nemotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: Nemotinic acid can be synthesized through the oxidation of 2-methyl-5-ethylpyridine using potassium permanganate. The reaction involves multiple stages, including the extraction and decarboxylation of isocinchomeronic acid . The optimal reaction conditions involve the careful addition of potassium permanganate to control the reaction’s selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis from 2-methyl-5-ethylpyridine using potassium permanganate can be adapted for larger-scale production. This method’s scalability depends on the efficient management of reaction conditions and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: Nemotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, featuring conjugated acetylenic linkages, makes it highly reactive.
Common Reagents and Conditions:
Substitution: The presence of hydroxyl and acetylenic groups allows for potential substitution reactions under appropriate conditions.
Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions can yield derivatives with modified functional groups, depending on the reagents and conditions used.
Scientific Research Applications
Nemotinic acid has several scientific research applications, including:
Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s bioactivity suggests potential therapeutic applications, particularly in treating bacterial infections.
Industry: this compound’s reactivity can be harnessed in various industrial processes, including the synthesis of complex organic molecules.
Mechanism of Action
Nemotinic acid can be compared with other alkynyl-containing compounds isolated from fungi, such as cortinellin and nemotin . These compounds share similar structural features, including conjugated acetylenic linkages, but differ in their specific functional groups and bioactivities. This compound’s unique combination of hydroxyl and acetylenic groups distinguishes it from other similar compounds, contributing to its specific antibacterial properties.
Comparison with Similar Compounds
- Cortinellin
- Nemotin
- Pyranone derivatives
Properties
CAS No. |
539-98-0 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
InChI |
InChI=1S/C11H10O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h1,5,7,10,12H,8-9H2,(H,13,14) |
InChI Key |
DOCWUDHOAPAYAN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC=C=CC(CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



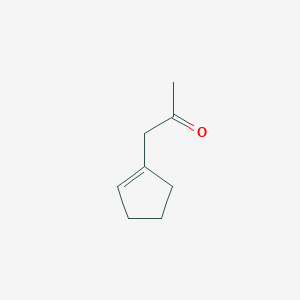
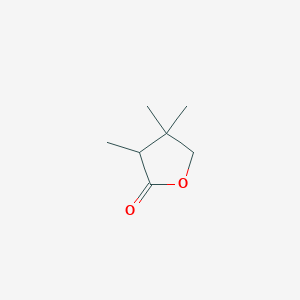
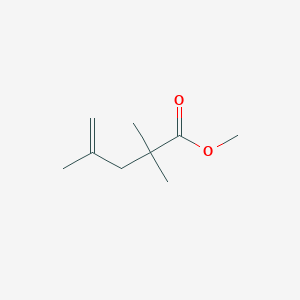
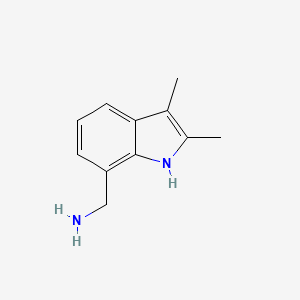
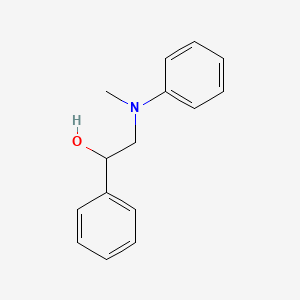
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
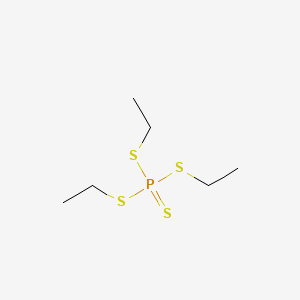
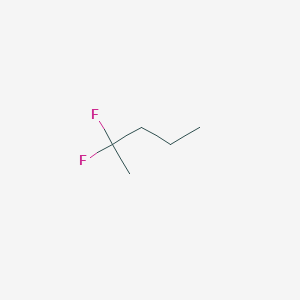
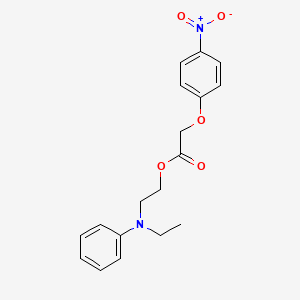
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)

